3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid
Description
Historical Development and Research Context
The synthesis of this compound traces its roots to early 21st-century advancements in heterocyclic chemistry, where pyrimidine derivatives were systematically explored for bioactive potential. Initial work focused on optimizing condensation reactions between 4-methylpyrimidin-2-amine and substituted benzoic acids under controlled pH and temperature conditions. A pivotal 2010 study demonstrated the broader applicability of pyrimidine-benzoic acid hybrids in kinase inhibition, catalyzing interest in structural analogs like this compound for oncological targets. By 2022, microwave-assisted synthesis protocols reduced reaction times from hours to minutes while maintaining yields above 80%, enabling rapid diversification of derivatives for high-throughput screening.
Key milestones include:
- 2016 : Identification of pyrimidine-benzoic acid hybrids as prostaglandin E2 (PGE2) antagonists, with compound 4f (a structural analog) advancing to clinical trials for inflammatory diseases.
- 2022 : Development of pyrimidine-based Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) inhibitors incorporating benzoic acid substituents, achieving IC50 values as low as 5.26 µg/mL against malaria parasites.
- 2024 : Optimization of pyrazolo[3,4-d]pyrimidine-benzoxaborole hybrids targeting Cryptosporidium PDE1, reinforcing the therapeutic relevance of pyrimidine-benzoic acid pharmacophores.
Position within Pyrimidine Chemistry Research
Within pyrimidine chemistry, this compound occupies a niche as a bifunctional molecule combining aromatic acid reactivity with pyrimidine’s hydrogen-bonding capacity. The 4-methyl group on the pyrimidine ring enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs. This modification also stabilizes the aminopyrimidine moiety against oxidative degradation, a common limitation in early derivatives.
The compound’s planar structure facilitates π-π stacking interactions with biological targets, as evidenced by its inhibition of Pf-DHFR via binding to the enzyme’s active-site cavity. Comparative studies with hematoporphyrin derivatives (e.g., 1,3,5,8-tetramethyl-2,4-bis(hydroxyethyl)porphine-6,7-dipropionic acid) reveal distinct electronic profiles, with this compound exhibiting a higher dipole moment (6.2 Debye vs. 4.8 Debye), enhancing solubility in polar solvents.
Significance in Medicinal Chemistry Research
This compound serves as a versatile scaffold in drug discovery due to its dual functional groups:
- Benzoic Acid Moiety : Enables covalent binding to serine/threonine kinases via nucleophilic acyl substitution, as demonstrated in BCR-ABL kinase inhibition studies.
- 4-Methylpyrimidine Group : Participates in hydrogen bonding with conserved residues in enzymatic active sites, such as Asp54 and Ile164 in Pf-DHFR.
Recent applications include:
- Antimicrobial Agents : Derivatives show submicromolar activity against Cryptosporidium PDE1 (EC50 = 0.19 µM), with negligible cytotoxicity in fibroblast assays.
- Anti-Inflammatory Therapeutics : Analogous structures (e.g., 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid) inhibit PGE2-induced TNFα reduction at IC50 = 123 nM, outperforming classical NSAIDs in preclinical models.
- Targeted Cancer Therapy : Structural analogs conjugated to biotin or fluorophores enable selective labeling of macrophage migration inhibitory factor (MIF) isoforms, aiding in tumor microenvironment studies.
Classification in Pharmacological Research Taxonomy
Pharmacologically, this compound falls into three overlapping categories:
The compound’s ability to cross biological barriers (logP ≈ 1.8) while maintaining aqueous solubility (≈12 mg/mL at pH 7.4) positions it favorably for oral administration in lead optimization campaigns. Ongoing research prioritizes substitutions at the benzoic acid’s 3-position to enhance target selectivity, with fluorinated and boronic acid derivatives showing promise in preclinical models.
Properties
IUPAC Name |
3-[(4-methylpyrimidin-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-5-6-13-12(14-8)15-10-4-2-3-9(7-10)11(16)17/h2-7H,1H3,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYTUSIFWRQZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285476-29-0 | |
| Record name | 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Guanidine-Enaminone Cyclocondensation
A widely adopted method involves the cyclocondensation of guanidine derivatives with enaminones to construct the pyrimidine ring directly onto the benzoic acid scaffold. For example, 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate reacts with 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in 1-butanol under reflux with sodium hydroxide, followed by acidification to yield the target compound. This one-pot reaction proceeds via:
- Knoevenagel condensation between the enaminone and guanidine, forming a conjugated intermediate.
- Cyclization under basic conditions to generate the pyrimidine core.
- Ester hydrolysis and subsequent protonation to afford the free carboxylic acid.
The reaction requires an inert atmosphere (N₂) to prevent oxidation of sensitive intermediates, with yields reaching ~87% under optimized conditions. Critical parameters include:
Multi-Step Cyclocondensation with Halogenated Intermediates
Alternative approaches employ halogenated pyrimidine precursors. For instance, 2-chloro-4-methylpyrimidine can be synthesized via chlorination of 3-cyano-4-methyl-2-pyridone using POCl₃/PCl₅ (10:1 ratio) at 115°C. Subsequent nucleophilic substitution with 3-aminobenzoic acid in DMF at 80°C installs the amino linkage, achieving 72% yield when catalyzed by HATU. This method benefits from:
- Regioselectivity : The chloro group at position 2 of pyrimidine directs amination to the desired site.
- Scalability : Kilogram-scale production has been demonstrated in patent literature.
Nucleophilic Aromatic Substitution (NAS) Approaches
Direct Amination of Halopyrimidines
2-Chloro-4-methylpyrimidine reacts with 3-aminobenzoic acid in polar aprotic solvents (e.g., DMSO, DMF) under basic conditions (K₂CO₃, Et₃N). The reaction proceeds via a two-step mechanism:
- Deprotonation of the amine to enhance nucleophilicity.
- Displacement of chloride through a Meisenheimer complex intermediate.
Optimization studies reveal:
Thioether-Amine Exchange
4-Chloro-2-(methylthio)pyrimidine derivatives undergo sequential substitution:
- Oxidative desulfurization with mCPBA converts -SMe to -SO₂Me.
- Ammonolysis with 3-aminobenzoic acid in ethanol/water (3:1) at reflux replaces -SO₂Me with -NH-Ar.
This route avoids harsh chlorination conditions but requires careful control of oxidation stoichiometry to prevent over-oxidation to sulfones.
Stepwise Synthesis via Pyrimidine-Benzoid Acid Coupling
Carbodiimide-Mediated Amide Formation
While atypical for aromatic amines, EDCl/HOBt coupling activates the carboxylic acid of 4-methylpyrimidine-2-carboxylic acid for reaction with 3-aminobenzoic acid. However, competing esterification and low yields (~35%) limit practicality.
Ullmann-Type Coupling
Copper-catalyzed coupling between 2-iodo-4-methylpyrimidine and 3-aminobenzoic acid in DMSO at 120°C achieves 68% yield. Key advantages include:
- Functional group tolerance : Unaffected by the carboxylic acid moiety.
- Ligand effects : 1,10-Phenanthroline accelerates reductive elimination.
Comparative Analysis of Synthetic Routes
Reaction Scalability : Cyclocondensation methods are preferred for industrial-scale production due to fewer purification steps and lower reagent costs. Conversely, NAS routes suit small-scale diversifications where regiochemical control is paramount.
Mechanistic Insights and Side-Reaction Mitigation
Byproduct Formation in Cyclocondensation
The primary side product, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, arises from residual pyridine substituents in the enaminone. This is mitigated by:
Hydrolysis of Intermediate Esters
Premature hydrolysis of methyl esters during cyclocondensation reduces yields. Solutions include:
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon and hydrogen gas are frequently used for reduction reactions.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines.
Scientific Research Applications
Synthesis and Intermediates
- Synthesis of Nilotinib and Imatinib 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid serves as a key intermediate in the synthesis of nilotinib and imatinib, which are important pharmaceutical compounds .
- Ester Hydrolysis Esters of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid can be hydrolyzed using lithium hydroxide to produce 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid with good purity .
Pharmaceutical Research
- Anti-Cholinesterase Activity Analogs of para-aminobenzoic acid, including compounds structurally related to this compound, have shown potential as inhibitors of cholinesterase enzymes, which are relevant in Alzheimer's disease treatment . For example, one study showed that 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid exhibited in vitro activity against the cholinesterase enzyme .
- Anticancer Activity Para-aminobenzoic acid analogs exhibit anticancer activity. Several studies have demonstrated the ability of these compounds to inhibit the proliferation of cancer cell lines and induce apoptosis .
Related Compounds and Analogs
- Para-Aminobenzoic Acid (PABA) Analogs Research on para-aminobenzoic acid (PABA) analogs has revealed various biological activities, including anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .
- Schiff Bases Schiff bases, synthesized from PABA and aromatic aldehydes, have been evaluated for cognition-enhancing activities through AChE inhibition .
Summary Table
Mechanism of Action
The mechanism of action of 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, properties, and applications of 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid and related compounds:
Key Observations
Sulfanylmethyl bridges (e.g., in 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid) promote dimerization via hydrogen bonds, which may influence crystallinity and stability .
Solubility and Reactivity :
- The tetrahydropyrimidine derivative () exhibits a saturated ring, increasing conformational flexibility but reducing aromaticity compared to the target compound.
- Quinazoline-based compounds () have higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Synthetic Utility: The target compound’s carboxylic acid group allows for further derivatization (e.g., esterification or amidation), a feature shared with 4-[(1,4,5,6-Tetrahydropyrimidin-2-ylcarbonyl)amino]benzoic acid . Bromo and phenyl substituents () are common in kinase inhibitors, suggesting broader therapeutic applications for such analogs .
Biological Activity
3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid, also known as 4-Methyl-3-[(4-pyrimidin-2-yl)amino]benzoic acid, is a compound characterized by its unique structure, which features a benzoic acid moiety linked to a pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and enzyme inhibitor.
- Molecular Formula : C17H14N4O2
- Molecular Weight : Approximately 306.32 g/mol
- Structure : The compound exhibits both aromatic and heterocyclic characteristics, which are essential for its biological activity.
Anticancer Properties
Research indicates that this compound may act as an inhibitor of tyrosine kinases, enzymes that play a crucial role in cancer cell signaling pathways. This inhibition could potentially disrupt the proliferation of cancer cells and induce apoptosis. Molecular docking studies have shown favorable interactions between this compound and the active sites of specific tyrosine kinases, suggesting its utility in targeted cancer therapies.
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, modulating enzyme activities that are pivotal in metabolic pathways. This property positions it as a candidate for developing drugs aimed at diseases influenced by enzyme dysregulation.
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, particularly kinases. By inhibiting these targets, the compound can alter downstream signaling pathways associated with cell growth and survival.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Aminobenzoic Acid | Structure | Antimicrobial properties |
| 4-Methylpyrimidine Derivatives | Structure | Antitumor activity |
| N-(2-Aminophenyl)-4-(4-pyridin-3-ylpyrimidin-2-yl)amide | Structure | HDAC inhibition |
This table summarizes the biological activities of compounds structurally related to this compound, highlighting its unique features that confer distinct chemical reactivity and biological activity.
Case Studies and Research Findings
- Tyrosine Kinase Inhibition : A study demonstrated that this compound inhibited specific tyrosine kinases involved in cancer progression. The IC50 values indicated significant potency against these targets, supporting further investigation into its therapeutic potential .
- Anti-inflammatory Effects : Research has suggested that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions characterized by excessive inflammation.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations have shown that the compound maintains stability under physiological conditions, which is crucial for its development into a therapeutic agent .
Q & A
Basic: What are the optimal synthetic routes for 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Coupling Reaction: React 4-methylpyrimidin-2-amine with 3-aminobenzoic acid derivatives using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere.
Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
Temperature Control: Maintain 80–100°C for 12–24 hours to ensure complete coupling while avoiding decomposition.
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity.
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% | Higher loading accelerates reaction but increases cost. |
| Reaction Time | 12–18 hrs | Shorter durations lead to incomplete coupling. |
| Solvent | DMF | Enhances nucleophilicity of amine groups. |
Refer to analogous protocols in pyrimidine-benzoic acid conjugates for guidance .
Advanced: How can X-ray crystallography using SHELX programs elucidate the crystal structure of this compound, and what challenges arise in refining high-resolution data?
Methodological Answer:
Data Collection: Use single-crystal X-ray diffraction (SC-XRD) at 100 K to minimize thermal motion. Collect data with a synchrotron source for high resolution (<1.0 Å).
Structure Solution: Employ SHELXD for phase problem resolution via direct methods. For refinement, use SHELXL with iterative cycles of least-squares minimization.
Challenges:
- Disorder in Aromatic Rings: Address using restraints (e.g., DELU, SIMU) to maintain reasonable thermal parameters.
- Hydrogen Bonding Networks: Validate using PLATON to analyze intermolecular interactions.
Validation: Cross-check with spectroscopic data (e.g., NMR) to confirm molecular conformation.
Example Refinement Metrics:
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| Data-to-Parameter Ratio | >10:1 |
| Mean σ(C–C) | 0.006 Å |
For detailed workflows, consult SHELX documentation and crystallographic studies on related heterocyclic compounds .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the pyrimidine-benzoic acid linkage. Key signals include:
- Pyrimidine H4 proton: δ 8.2–8.5 ppm (doublet, J = 5.0 Hz).
- Carboxylic acid proton: δ 12.5–13.0 ppm (broad, exchanges with D₂O).
- FT-IR: Identify functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, N–H bend at 1550 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) with <2 ppm error.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
